Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate
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Overview
Description
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a methyl group, an oxo group, and a carboxylate ester, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of an aryl hydrazine with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would be 2-methylcyclohexanone and phenylhydrazine hydrochloride. The reaction is carried out in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting or activating their functions. For instance, it may inhibit viral replication by binding to viral enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxo group and carboxylate ester make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-methyl-7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-6-7(10(14)15-2)4-11-9(13)8(6)12-5/h3-4,12H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAURXYSBPVIOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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